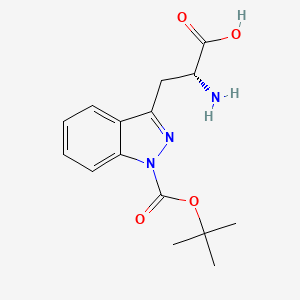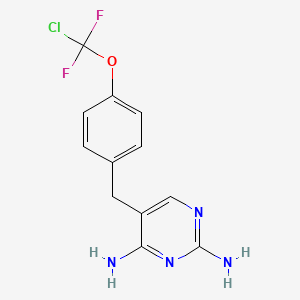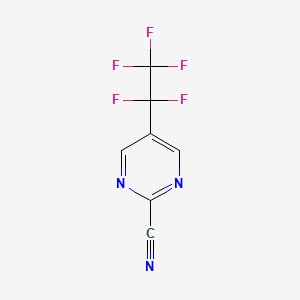
Ammonium Bis(PerfluoroOctylEthyl)Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium Bis(PerfluoroOctylEthyl)Phosphate is a perfluorinated compound known for its unique properties, including high thermal stability, chemical resistance, and surfactant characteristics. This compound is part of the broader class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are widely used in various industrial applications due to their non-stick and water-repellent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ammonium Bis(PerfluoroOctylEthyl)Phosphate typically involves the reaction of perfluorooctylethyl alcohol with phosphorus oxychloride, followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes:
Reaction of Perfluorooctylethyl Alcohol with Phosphorus Oxychloride: This step forms the intermediate perfluorooctylethyl phosphate.
Neutralization with Ammonium Hydroxide: The intermediate is then neutralized to form the final product, this compound.
Types of Reactions:
Oxidation: This compound is resistant to oxidation due to the strong C-F bonds.
Reduction: It does not readily undergo reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Typically, strong oxidizing agents are required, but the compound’s resistance makes these reactions less common.
Substitution: Reagents such as alkoxides or amines can be used under mild conditions to substitute at the phosphorus center.
Major Products Formed:
Substitution Reactions: Products include various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ammonium Bis(PerfluoroOctylEthyl)Phosphate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the production of non-stick coatings, water-repellent fabrics, and firefighting foams.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions and dispersions. The molecular targets include cell membranes and other lipid structures, where it can integrate and alter membrane properties.
Vergleich Mit ähnlichen Verbindungen
- Perfluorooctanoic Acid (PFOA)
- Perfluorooctane Sulfonate (PFOS)
- Bis(Perfluorooctyl)Phosphate
Comparison:
- Thermal Stability: Ammonium Bis(PerfluoroOctylEthyl)Phosphate exhibits higher thermal stability compared to PFOA and PFOS.
- Chemical Resistance: It has superior chemical resistance due to the presence of strong C-F bonds.
- Surfactant Properties: While all these compounds have surfactant properties, this compound is particularly effective in forming stable emulsions.
This compound’s unique combination of thermal stability, chemical resistance, and surfactant properties makes it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C20H12F34NO4P |
|---|---|
Molekulargewicht |
1007.2 g/mol |
IUPAC-Name |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-2-yl) phosphate |
InChI |
InChI=1S/C20H9F34O4P.H3N/c1-3(5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)57-59(55,56)58-4(2)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54;/h3-4H,1-2H3,(H,55,56);1H3 |
InChI-Schlüssel |
JNXUHGXTLDPCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


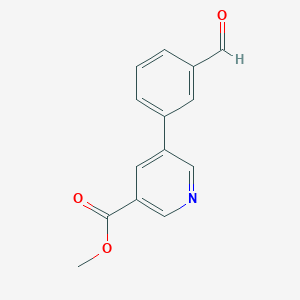
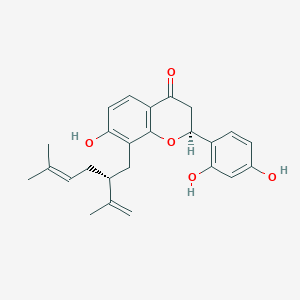

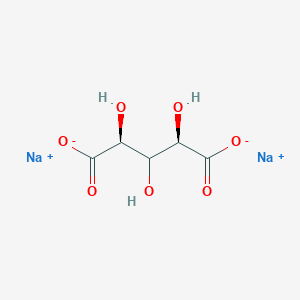
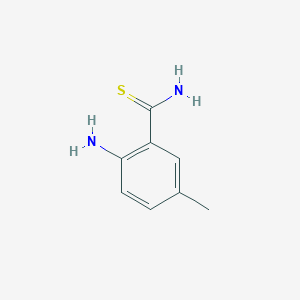
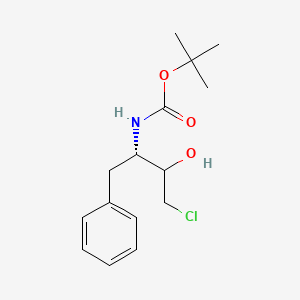
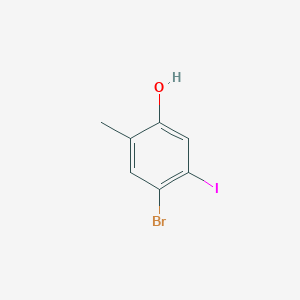


![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
